Methyl 3-(2,5-difluorophenyl)benzoate
Description
Methyl 3-(2,5-difluorophenyl)benzoate is a fluorinated aromatic ester with the molecular formula C₁₄H₁₀F₂O₂. Structurally, it consists of a benzoate ester backbone substituted with a 2,5-difluorophenyl group at the third position of the benzene ring. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing properties of fluorine atoms, which influence reactivity, lipophilicity, and binding interactions.
Properties
IUPAC Name |
methyl 3-(2,5-difluorophenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-14(17)10-4-2-3-9(7-10)12-8-11(15)5-6-13(12)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIVQXIZHYWZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171959 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′,5′-difluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820641-77-7 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′,5′-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820641-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′,5′-difluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: Methyl 3-(2,5-difluorophenyl)benzoate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism by which Methyl 3-(2,5-difluorophenyl)benzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Methyl 3-fluorobenzoate
Molecular Formula : C₈H₇FO₂
Molecular Weight : 154.14 g/mol
Substituents : Single fluorine atom at the third position of the benzoate ring.
| Property | Methyl 3-(2,5-difluorophenyl)benzoate | Methyl 3-fluorobenzoate |
|---|---|---|
| Fluorine Substituents | Two (2,5-difluorophenyl group) | One (3-fluoro) |
| Molecular Weight | ~260.23 g/mol (calculated) | 154.14 g/mol |
| Lipophilicity (LogP) | Higher (due to additional fluorine) | Moderate |
| Applications | Potential kinase inhibitor precursor | Organic synthesis |
The addition of a second fluorine in this compound enhances its electron-withdrawing effects compared to the mono-fluorinated analog. This increases steric bulk and may improve binding affinity in biological targets, as seen in fluorinated drug candidates .
TRK Kinase Inhibitors with Difluorophenyl Moieties
Example Compound : 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Molecular Features : Contains a 2,5-difluorophenyl group linked to a heterocyclic scaffold.
| Property | This compound | TRK Kinase Inhibitor Derivatives |
|---|---|---|
| Core Structure | Benzoate ester | Pyrazolo-pyrimidine |
| Fluorine Position | 2,5-difluorophenyl substituent | 2,5-difluorophenyl substituent |
| Biological Activity | Not directly reported | TRK kinase inhibition (anti-cancer) |
| Role in Synthesis | Potential building block | Active pharmaceutical ingredient |
The shared 2,5-difluorophenyl group in both compounds highlights its importance in medicinal chemistry for optimizing pharmacokinetics and target engagement. While this compound lacks the complex heterocyclic system of TRK inhibitors, its ester group may serve as a synthetic intermediate for such derivatives .
Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)
Molecular Formula : C₁₄H₁₅N₅O₆S
Substituents : Triazine and sulfonyl groups.
| Property | This compound | Metsulfuron-methyl |
|---|---|---|
| Functional Groups | Ester, difluorophenyl | Sulfonylurea, triazine |
| Applications | Drug intermediate | Herbicide |
| Fluorine Content | Two fluorine atoms | None |
While both compounds are esters, their applications diverge significantly. The absence of fluorine in metsulfuron-methyl underscores the role of fluorine in enhancing drug-like properties, which is critical in pharmaceuticals but less relevant in agrochemicals .
Key Research Findings and Implications
- Fluorine Substitution: The 2,5-difluorophenyl group in this compound increases metabolic stability and lipophilicity compared to non-fluorinated analogs, aligning with trends in fluorinated drug design .
- Synthetic Utility : This compound’s ester group facilitates modular synthesis, enabling its use in constructing complex molecules like kinase inhibitors.
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